![molecular formula C16H21FN4O4S B3012842 1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1324304-08-6](/img/structure/B3012842.png)
1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
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Description
The compound "1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one" is a structurally complex molecule that appears to be related to various pharmacologically active compounds. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups, piperazine rings, and imidazole derivatives, which are often explored for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the first paper, where a four-component cyclocondensation is used to create imidazolyl ethyl piperazine derivatives . This method, which includes the use of diacetyl, aromatic aldehyde, piperazin-1-yl ethanamine, and ammonium acetate with a sulfate catalyst, could potentially be adapted for the synthesis of the compound . The synthesis process is likely to be complex and would require careful optimization to ensure the correct assembly of the molecule's multiple functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of a benzimidazole derivative with a fluorophenyl and a piperazine ring was elucidated, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These findings suggest that the compound of interest may also exhibit a significant degree of conformational specificity, which could be crucial for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly detailed in the provided papers. However, the presence of functional groups like the fluorophenyl moiety and the piperazine ring suggests that the compound could participate in various chemical reactions. For example, the fluorine atom could influence the electronic properties of the molecule, potentially affecting its reactivity with biological targets or during further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but related compounds have been evaluated for properties such as lipophilicity and metabolic stability using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are critical for the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Biological Activity
Although the specific biological activity of "1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one" is not provided, related compounds have been evaluated for their antimicrobial activities and as potential antidepressant agents . These studies suggest that the compound may also have potential biological activities worth investigating, possibly in the realm of central nervous system disorders or infectious diseases.
Scientific Research Applications
Synthesis and Neuroleptic Properties
Research by Perregaard et al. (1992) on a series of 1-(4-fluorophenyl)-1H-indoles, which share structural similarities with the compound , demonstrates the potential for neuroleptic properties. These compounds were evaluated for their dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating a focus on central nervous system applications and atypical neuroleptic potential without catalepsy, a side effect common in traditional antipsychotic medication Perregaard, J., Arnt, J., Bogeso, K., Hyttel, J., & Sanchez, C. (1992).
Antibacterial and Antifungal Applications
A study by Patel, N., Patel, A., & Chauhan, H. (2007) on amide derivatives of quinolone, including piperazinyl groups, suggests applications in combating microbial infections. These compounds were evaluated for their antibacterial activity against various strains, highlighting the potential use of similar compounds in addressing antibiotic resistance Patel, N., Patel, A., & Chauhan, H. (2007).
Antiviral Research
Al-Masoudi et al. (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives with the aim of developing non-nucleoside reverse transcriptase inhibitors, indicating the exploration of such compounds in antiviral therapies, particularly for HIV Al-Masoudi, N., Al-Soud, Y. A., De Clercq, E., & Pannecouque, C. (2007).
Enzyme Inhibition for Alzheimer’s Disease
Research on SAM-760, a compound containing a piperazin-1-yl group similar to the compound of interest, investigated its metabolism and interaction with cytochrome P450 enzymes. This study provides insight into the metabolic pathways and potential drug-drug interactions, relevant for developing therapeutics for diseases like Alzheimer's Sawant-Basak, A., Obach, R., Doran, A., Lockwood, P., Schildknegt, K., Gao, H., Mancuso, J., Tse, S., & Comery, T. A. (2018).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4S/c1-26(24,25)20-9-6-18(7-10-20)15(22)12-19-8-11-21(16(19)23)14-5-3-2-4-13(14)17/h2-5H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKDUZVKQITEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one |
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